4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride

Catalog No.
S13729267
CAS No.
M.F
C8H11Cl2NO3S
M. Wt
272.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulf...

Product Name

4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride

IUPAC Name

4-chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride

Molecular Formula

C8H11Cl2NO3S

Molecular Weight

272.15 g/mol

InChI

InChI=1S/C8H11Cl2NO3S/c1-8(2,3)4-5-6(9)7(14-11-5)15(10,12)13/h4H2,1-3H3

InChI Key

TUYXZFHDCRDKKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NOC(=C1Cl)S(=O)(=O)Cl

4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a chloro group, an oxazole ring, and a sulfonyl chloride functional group. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C10H14ClN1O3S, and its CAS number is 2059932-08-8. Its distinct structural features contribute to its reactivity and biological properties.

Typical of sulfonyl chlorides and oxazoles:

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Cyclization Reactions: The oxazole ring can be involved in cyclization reactions, potentially yielding more complex heterocycles.
  • Reactivity with Nucleophiles: The chlorine atom can be replaced by nucleophiles, making it useful for synthesizing derivatives with diverse functionalities.

  • Antimicrobial Properties: Similar oxazole derivatives have shown antimicrobial effects against various pathogens.
  • Antitumor Activity: Certain oxazole-based compounds exhibit cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: The sulfonyl chloride moiety may interact with enzymes, leading to inhibition or modulation of enzymatic activity.

The synthesis of 4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride typically involves several steps:

  • Formation of the Oxazole Ring: The initial step may involve the cyclization of appropriate precursors containing both nitrogen and oxygen functionalities.
  • Sulfonylation: The introduction of the sulfonyl chloride group can be achieved through the reaction of the oxazole derivative with chlorosulfonic acid or similar reagents.
  • Chlorination: The chloro substituent can be introduced via electrophilic aromatic substitution or other chlorination methods.

4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Chemical Synthesis: Utilized in organic synthesis for creating complex molecules through functional group transformations.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its reactivity.

Interaction studies involving 4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride may focus on:

  • Protein Binding: Investigating how this compound interacts with proteins could provide insights into its biological mechanisms.
  • Enzyme Interaction: Studies could examine its role as an inhibitor or modulator of specific enzymes relevant to disease pathways.

Similar Compounds

Several compounds share structural similarities with 4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride. Here are a few notable examples:

Compound NameStructure TypeNotable Features
4-Chloro-3-chlorosulfonylbenzoic acidSulfonic Acid DerivativeContains multiple chloro groups
4-(Trifluoromethyl)oxazoleOxazoleFeatures trifluoromethyl substituent
5-Sulfamoyl-1,3-thiazoleThiazoleContains a thiazole ring with sulfonamide group

These compounds highlight the unique aspects of 4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride while showcasing the diversity within related chemical classes. Its distinct combination of functional groups sets it apart from others in terms of potential reactivity and applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

270.9836698 g/mol

Monoisotopic Mass

270.9836698 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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